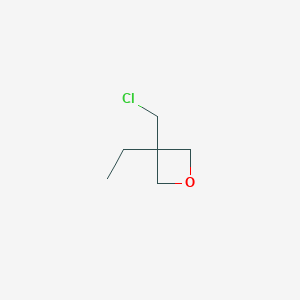

3-(Chloromethyl)-3-ethyloxetane

Descripción

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and regulatory databases. The compound bears the Chemical Abstracts Service registry number 2177-22-2, which serves as its unique identifier in chemical literature and commercial applications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the substitution pattern on the four-membered heterocyclic ring. The molecular formula C₆H₁₁ClO indicates the presence of six carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom, resulting in a molecular weight of 134.60 grams per mole.

The compound is registered under several synonymous names in chemical databases and literature. Alternative nomenclature includes 3-ethyl-3-(chloromethyl)-oxetane, oxetane 3-(chloromethyl)-3-ethyl-, and 3-ethyl-3-chloromethyloxetane. Additional systematic names found in chemical databases include 3-ethyl-3-chloromethyloxacyclobutane, emphasizing the cyclic ether nature of the molecule. The European Community number 811-227-7 provides regulatory identification within European chemical legislation, while the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10176169 enables tracking in toxicological databases.

The International Chemical Identifier (InChI) string InChI=1S/C6H11ClO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 provides a unique structural representation, while the corresponding InChI Key UKLWXKWTXHHMFK-UHFFFAOYSA-N offers a compressed format for database searches. The Simplified Molecular Input Line Entry System representation CCC1(COC1)CCl describes the connectivity pattern, clearly showing the oxetane ring with ethyl and chloromethyl substituents at the same carbon position.

Propiedades

IUPAC Name |

3-(chloromethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLWXKWTXHHMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176169 | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-22-2 | |

| Record name | 3-(Chloromethyl)-3-ethyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2177-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Process Description

- Starting Material: Molten trimethylolpropane (TMP)

- Chlorination: Hydrogen chloride gas is introduced into molten TMP to perform a chlorination reaction, producing a mixture containing monochloride and dichloride derivatives.

- Separation: The mixture is rectified to separate the dichlorinated intermediate from the mother liquor containing monochloride.

- Cyclization: The dichlorinated intermediate undergoes a cyclization reaction to form this compound.

- Recycling: The mother liquor containing monochloride is recycled as raw material for the next chlorination batch, enhancing material utilization.

Reaction Conditions

| Step | Parameter | Range / Details |

|---|---|---|

| Chlorination gas feed | Hydrogen chloride introduction | 2-13‰ (per thousand) of TMP weight per hour |

| Reactor type | Closed reactor | Multistage tandem falling film reactor preferred |

| Reaction pressure | Chlorination step | 1.01 - 1.50 MPa |

| Reaction temperature | Chlorination | 120 - 140 °C |

| Organic acid catalyst | Type and dosage | 5-15% of TMP charge; acids like acetic, propionic, malonic, succinic, adipic acid |

| Cyclization conversion | Completion criteria | 45-80% conversion of dichlorinated intermediate |

Advantages

- High utilization of hydrogen chloride and TMP due to recycling of monochloride mother liquor.

- Reduced preparation cost by limiting HCl ventilation and reusing intermediates.

- Industrial scalability facilitated by the closed reactor system and controlled reaction parameters.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield / Conversion | Notes |

|---|---|---|---|---|---|

| Chlorination & Cyclization (Patent CN112745282B) | Trimethylolpropane (molten) | Hydrogen chloride gas, organic acid catalyst | 120-140 °C, 1.01-1.50 MPa, closed reactor | 45-80% conversion of dichloride intermediate | Efficient recycling of monochloride mother liquor, industrially scalable |

| Phase Transfer Catalysis (Related Oxetanes) | Dibromoacetate derivatives | NaOH, quaternary ammonium salt (PTC) | Reflux in CCl4 or n-butyl chloride, 70-80 °C | 80-90% yield of cyclic product | High purity, limited to bromomethyl oxetanes, not directly for chloromethyl |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes Sₙ2 reactions with various nucleophiles due to its electrophilic nature. Key findings include:

Reaction Conditions and Products

-

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic displacement mechanism, with inversion of configuration at the chlorinated carbon. Steric hindrance from the ethyl group slightly reduces reaction rates compared to simpler oxetanes .

Elimination Reactions

Under basic conditions, E2 elimination occurs, yielding alkenes.

Key Observations

-

Base : Potassium tert-butoxide (t-BuOK) in THF at 60°C produces 3-ethyl-3-vinyloxetane via dehydrohalogenation .

-

Regioselectivity : The reaction follows Zaitsev’s rule, favoring the more substituted alkene (ΔG‡ = 92 kJ/mol) .

-

Stereochemistry : Anti-periplanar geometry between the β-hydrogen and chlorine atom is critical for elimination .

Oxidation

-

Oxidizing Agents : KMnO₄ or CrO₃ in acidic conditions cleave the oxetane ring, forming a γ-keto chloride derivative (C₅H₉ClO₂).

-

Thermodynamics : The reaction is exothermic (ΔH = −210 kJ/mol) .

Reduction

-

Reducing Agents : LiAlH₄ reduces the chloromethyl group to a methyl group, yielding 3-ethyl-3-methyloxetane (C₆H₁₂O) with 90% efficiency.

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed hydrolysis:

Acidic Hydrolysis

-

Conditions : HCl (2 M) in water/THF (1:1) at 80°C for 6 h.

-

Product : 3-Chloro-3-ethylpropan-1,2-diol, formed via protonation of the oxygen and nucleophilic attack by water .

Stability and Thermodynamics

Aplicaciones Científicas De Investigación

Industrial Synthesis

Preparation Methods

The compound can be synthesized through a chlorination reaction involving trimethylolpropane and hydrogen chloride gas. This method enhances the efficiency of hydrogen chloride utilization and reduces preparation costs, making it suitable for industrial applications . The synthesis process typically involves:

- Chlorination of Trimethylolpropane: Reacting trimethylolpropane with hydrogen chloride to produce dichlorinated intermediates.

- Cyclization Reaction: The dichlorinated compound undergoes cyclization to yield 3-(Chloromethyl)-3-ethyloxetane.

This efficient preparation method is crucial for scaling up production for commercial use.

Polymer Chemistry

Role as a Monomer

this compound is primarily used as a monomer in the synthesis of polyethers and other polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility, thermal stability, and chemical resistance. Notably, it can be polymerized with other compounds to create hydroxy-terminated polyethers, which are valuable in various applications including adhesives and coatings .

Case Study: Conductivity Enhancement

Recent studies have demonstrated that oxetanes, including this compound, can significantly improve the conductivity of polymer blends. For instance, when mixed with PEDOT:PSS (a conductive polymer), oxetanes have been shown to increase conductivity by over three orders of magnitude when hydroxyl groups are present in the substituents . This property is particularly beneficial for applications in organic electronics and sensors.

Drug Development

Biocompatibility

Oxetanes are recognized for their biocompatibility, making them suitable candidates for pharmaceutical applications. The ability to modify their structure allows researchers to design drug delivery systems that are less toxic and more effective. The non-toxic nature of this compound positions it as a potential intermediate in the synthesis of pharmaceutical compounds .

Material Science Applications

Additives in Coatings

The compound is also explored as an additive in coatings to enhance water resistance and mechanical properties. Its incorporation into coating formulations can improve durability against environmental factors while maintaining aesthetic qualities . This application is particularly relevant for outdoor coatings where weather resistance is paramount.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Industrial Synthesis | Intermediate for producing polyethers and other organic compounds | Cost-effective preparation |

| Polymer Chemistry | Monomer for polyether synthesis | Enhanced flexibility and stability |

| Drug Development | Potential intermediate for biocompatible pharmaceuticals | Low toxicity |

| Material Science | Additive in coatings for improved water resistance | Increased durability |

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-3-ethyloxetane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups into the oxetane ring.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Chloromethyl)oxetane

- 3-Ethyloxetane

- 3-(Bromomethyl)-3-ethyloxetane

Comparison

3-(Chloromethyl)-3-ethyloxetane is unique due to the presence of both a chloromethyl and an ethyl group on the oxetane ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 3-(Chloromethyl)oxetane lacks the ethyl group, which can influence its steric and electronic properties. Similarly, 3-(Bromomethyl)-3-ethyloxetane, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine.

Actividad Biológica

3-(Chloromethyl)-3-ethyloxetane is a chlorinated derivative of oxetane, a four-membered cyclic ether. Its unique structure allows for various chemical reactions, making it a compound of interest in organic synthesis and medicinal chemistry. This article examines the biological activities associated with this compound, including its potential applications in pharmaceuticals and its reactivity profiles.

Chemical Structure and Properties

The molecular formula for this compound is C6H11ClO, with a molecular weight of approximately 134.61 g/mol. The presence of the chloromethyl group at the 3-position enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations.

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClO |

| Molecular Weight | 134.61 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that oxetane derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus . The chloromethyl group may contribute to this activity by facilitating interactions with microbial cell membranes or enzymes.

The biological mechanism of action for this compound likely involves:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles (e.g., amines), leading to the formation of new compounds with potential biological activities.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their function and inhibiting microbial growth .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including:

- Ring-opening Reactions : Under acidic or basic conditions, the oxetane ring can open to form larger cyclic or acyclic compounds.

- Substitution Reactions : The chloromethyl group allows for further functionalization, enhancing its utility in synthetic chemistry .

Case Studies

Several studies have explored the biological applications of oxetanes:

- Study on Antimicrobial Activity : A recent investigation demonstrated that oxetane derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | E. coli |

| Related Oxetane Derivative | 15 | S. aureus |

Q & A

Q. What are the established synthetic routes for 3-(Chloromethyl)-3-ethyloxetane, and how is structural confirmation performed?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, brominated analogs (e.g., 3-(Bromomethyl)-3-ethyloxetane) are synthesized via halide exchange reactions under controlled conditions . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, infrared (IR) spectroscopy for bond identification, and mass spectrometry (MS) for molecular weight validation. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Chlorinated compounds require stringent safety protocols:

- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation exposure.

- Avoid moisture to prevent hydrolysis, which may release HCl .

- Store in airtight containers under inert gas (e.g., nitrogen) to minimize degradation.

- Follow spill management protocols: Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers control molecular weight distribution during cationic ring-opening polymerization (CROP) of this compound?

- Methodological Answer : Molecular weight control in CROP depends on:

- Catalyst selection : BF₃·Et₂O is commonly used to initiate polymerization .

- Monomer-to-initiator ratio : Higher ratios favor higher molecular weights.

- Reaction temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions.

- Purification : Pre-purify monomers via column chromatography to remove impurities.

- Analytical validation : Use size exclusion chromatography (SEC) for molecular weight distribution and membrane osmometry for absolute molecular weight determination .

Q. What analytical strategies effectively identify cyclic oligomers formed during polymerization, and how can their formation be minimized?

- Methodological Answer :

- Cyclic oligomer detection :

- MALDI-TOF MS : Identifies cyclic tetramers and larger oligomers via mass-to-charge ratios .

- ¹H NMR : Detects characteristic proton signals for cyclic vs. linear structures.

- Minimization strategies :

- Optimize initiator concentration : Lower initiator levels reduce cyclic by-products.

- Use high-dilution conditions to favor linear chain growth.

- Introduce end-capping agents (e.g., protic solvents) to terminate reactive chain ends .

Q. How can post-polymerization modification of poly(this compound) be optimized for functional group incorporation?

- Methodological Answer :

- Thiol-ene "click" chemistry : React the chloromethyl group with thiols (e.g., 3-mercaptopropionic acid) under UV light or radical initiators for carboxylate functionalization .

- Nucleophilic substitution : Replace chloride with azide or amine groups using NaN₃ or NH₃, enabling further conjugations (e.g., Cu-catalyzed azide-alkyne cycloaddition).

- Quantitative analysis : Monitor substitution efficiency via elemental analysis (chloride content) or titration methods.

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing polymerization kinetics and molecular weight data?

- Methodological Answer :

- Kinetic modeling : Use pseudo-first-order kinetics to fit time-conversion data, accounting for catalyst efficiency.

- Polydispersity Index (PDI) : Calculate via SEC to assess molecular weight distribution breadth.

- Error analysis : Apply standard deviations or confidence intervals for replicate experiments.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.